molecular formula C24H40N2O8 B15351790 1-C-[2,4-Bis(1,1-dimethylethoxy)-5-pyrimidinyl]-5-O-(1-methoxy-1-methylethyl)-2,3-O-(1-methylethylidene)-a-D-ribofuranose

1-C-[2,4-Bis(1,1-dimethylethoxy)-5-pyrimidinyl]-5-O-(1-methoxy-1-methylethyl)-2,3-O-(1-methylethylidene)-a-D-ribofuranose

Cat. No.: B15351790
M. Wt: 484.6 g/mol
InChI Key: PRNFQDJDRKWZCV-AKVMLJAXSA-N
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Description

1-C-[2,4-Bis(1,1-dimethylethoxy)-5-pyrimidinyl]-5-O-(1-methoxy-1-methylethyl)-2,3-O-(1-methylethylidene)-a-D-ribofuranose is a synthetic organic compound often used in chemical, biological, and medicinal research. Its unique structure allows for diverse applications, making it a compound of interest in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-C-[2,4-Bis(1,1-dimethylethoxy)-5-pyrimidinyl]-5-O-(1-methoxy-1-methylethyl)-2,3-O-(1-methylethylidene)-a-D-ribofuranose typically involves several steps:

  • Formation of the Pyrimidinyl Unit: : This step involves the condensation of appropriate alkylated ketones with an amine derivative under acidic conditions.

  • Protection of Hydroxyl Groups: : The hydroxyl groups on the ribofuranose unit are often protected using isopropylidene groups to prevent unwanted reactions.

  • Formation of the Ribofuranose Unit: : The protected ribofuranose is then synthesized through the reaction of protected sugars with organometallic reagents.

  • Final Coupling and Deprotection: : The final coupling of the pyrimidinyl and ribofuranose units is performed under mild conditions, followed by deprotection of the isopropylidene groups.

Industrial Production Methods

Industrial production of this compound would likely scale the synthetic routes mentioned above, emphasizing efficiency and yield. Optimizing reaction conditions, such as temperature, pressure, and catalyst choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-C-[2,4-Bis(1,1-dimethylethoxy)-5-pyrimidinyl]-5-O-(1-methoxy-1-methylethyl)-2,3-O-(1-methylethylidene)-a-D-ribofuranose undergoes various reactions:

  • Oxidation: : The compound can be oxidized to introduce or modify functional groups.

  • Reduction: : Reductive conditions can alter the pyrimidinyl ring or the ribofuranose moiety.

  • Substitution: : Various substituents can be introduced into the compound by substitution reactions.

Common Reagents and Conditions

Common reagents include strong oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reductions, and organohalides for substitution reactions. Conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate these reactions.

Major Products Formed

The major products depend on the type of reaction. Oxidation might lead to carbonyl derivatives, reduction to alcohols or amines, and substitution to a wide variety of functionalized derivatives.

Scientific Research Applications

1-C-[2,4-Bis(1,1-dimethylethoxy)-5-pyrimidinyl]-5-O-(1-methoxy-1-methylethyl)-2,3-O-(1-methylethylidene)-a-D-ribofuranose is valuable in several research areas:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis.

  • Biology: : Studies on nucleoside analogues often use this compound.

  • Industry: : Employed in the synthesis of complex molecules and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. Its structure mimics nucleosides, allowing it to interact with enzymes involved in nucleic acid metabolism. This can inhibit or modulate enzyme activity, affecting cellular processes such as DNA replication or RNA transcription.

Comparison with Similar Compounds

Compared to other nucleoside analogues, 1-C-[2,4-Bis(1,1-dimethylethoxy)-5-pyrimidinyl]-5-O-(1-methoxy-1-methylethyl)-2,3-O-(1-methylethylidene)-a-D-ribofuranose has unique substituents that enhance its stability and reactivity. Similar compounds include:

  • 2',3'-Didehydro-2',3'-dideoxythymidine (D4T): : Used in antiviral therapies.

  • Zidovudine (AZT): : Another antiviral nucleoside analogue.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in both research and industrial contexts.

Conclusion

This compound is a versatile and significant compound in chemistry, biology, medicine, and industry. Its synthesis, chemical behavior, and applications continue to make it a subject of interest in scientific research and industrial production.

Properties

Molecular Formula

C24H40N2O8

Molecular Weight

484.6 g/mol

IUPAC Name

(3aR,4S,6R,6aR)-4-[2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-ol

InChI

InChI=1S/C24H40N2O8/c1-20(2,3)33-18-14(12-25-19(26-18)34-21(4,5)6)24(27)17-16(31-23(9,10)32-17)15(30-24)13-29-22(7,8)28-11/h12,15-17,27H,13H2,1-11H3/t15-,16-,17-,24+/m1/s1

InChI Key

PRNFQDJDRKWZCV-AKVMLJAXSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@]([C@@H]2O1)(C3=CN=C(N=C3OC(C)(C)C)OC(C)(C)C)O)COC(C)(C)OC)C

Canonical SMILES

CC1(OC2C(OC(C2O1)(C3=CN=C(N=C3OC(C)(C)C)OC(C)(C)C)O)COC(C)(C)OC)C

Origin of Product

United States

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